Cbz-Glu(OtBu)-Ala-LeuVSMe

Catalog No.
S11181278
CAS No.
M.F
C28H43N3O8S
M. Wt
581.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-Glu(OtBu)-Ala-LeuVSMe

Product Name

Cbz-Glu(OtBu)-Ala-LeuVSMe

IUPAC Name

tert-butyl (4S)-5-[[(2S)-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate

Molecular Formula

C28H43N3O8S

Molecular Weight

581.7 g/mol

InChI

InChI=1S/C28H43N3O8S/c1-19(2)17-22(15-16-40(7,36)37)30-25(33)20(3)29-26(34)23(13-14-24(32)39-28(4,5)6)31-27(35)38-18-21-11-9-8-10-12-21/h8-12,15-16,19-20,22-23H,13-14,17-18H2,1-7H3,(H,29,34)(H,30,33)(H,31,35)/b16-15+/t20-,22+,23-/m0/s1

InChI Key

LRSBIKVQDTUNIU-DSNMTOQLSA-N

Canonical SMILES

CC(C)CC(C=CS(=O)(=O)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)/C=C/S(=O)(=O)C)NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Cbz-Glu(OtBu)-Ala-LeuVSMe, also known by its chemical formula C28H43N3O8S, is a complex peptide compound characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the glutamic acid residue, a tert-butyl (OtBu) ester on the carboxyl group of glutamic acid, and a vinyl sulfone moiety at the C-terminal end. This compound is notable for its unique structural features that contribute to its reactivity and biological activity.

Due to its functional groups:

  • Oxidation: The vinyl sulfone moiety can be oxidized, which may lead to the formation of sulfoxides or sulfones, depending on the reaction conditions .
  • Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the free acid form of glutamic acid.
  • Peptide Bond Formation: The amino groups present in the alanine and leucine residues can participate in peptide bond formation with other amino acids or peptides, facilitating further synthesis and modifications.

Cbz-Glu(OtBu)-Ala-LeuVSMe exhibits notable biological activities that may include:

  • Enzyme Inhibition: The vinyl sulfone group is known for its ability to irreversibly inhibit certain proteases, which can be beneficial in therapeutic applications targeting proteolytic enzymes involved in disease processes.
  • Antitumor Activity: Compounds with similar structures have been implicated in inhibiting tumor invasion and metastasis, suggesting potential applications in cancer therapy .

The synthesis of Cbz-Glu(OtBu)-Ala-LeuVSMe typically involves several steps:

  • Protection of Functional Groups: The amino acids are protected using appropriate protecting groups, such as carbobenzyloxy for glutamic acid.
  • Coupling Reactions: The protected amino acids are coupled using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  • Deprotection: After the desired peptide chain is formed, deprotection of the functional groups is performed to yield the final product.

Cbz-Glu(OtBu)-Ala-LeuVSMe has potential applications in various fields:

  • Pharmaceutical Development: Due to its enzyme inhibitory properties, it may be explored as a lead compound for developing drugs targeting specific proteases.
  • Biochemical Research: It can serve as a tool for studying protease activity and inhibition mechanisms.

Interaction studies of Cbz-Glu(OtBu)-Ala-LeuVSMe with biological targets are crucial for understanding its mechanism of action. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target enzymes or receptors.
  • Functional Assays: Testing the biological activity in cell-based assays to determine effects on cell proliferation or apoptosis.

Several compounds share structural similarities with Cbz-Glu(OtBu)-Ala-LeuVSMe. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Cbz-Glu(OtBu)-Gly-LeuVSMeSimilar backbone with glycine instead of alanineMay exhibit different enzyme specificity
Cbz-Ile-hPhe-Ala-LeuVSMeContains isoleucine and phenylalaninePotentially different biological activity profile
Z-Glu(OtBu)-OHUnprotected amino acid with similar esterFocuses on glutamic acid without peptide bonds

The uniqueness of Cbz-Glu(OtBu)-Ala-LeuVSMe lies in its specific combination of amino acids and protective groups, which can influence its reactivity and biological interactions compared to other similar compounds.

The primary structure of Cbz-Glu(OtBu)-Ala-LeuVSMe consists of a tripeptide backbone—glutamic acid (Glu), alanine (Ala), and leucine (Leu)—capped by a carbobenzoxy (Cbz) group at the N-terminus and a vinyl sulfone methyl (VSMe) group at the C-terminus. The molecular formula, $$ \text{C}{34}\text{H}{54}\text{N}{4}\text{O}{9}\text{S} $$, reflects its hybrid peptide-small molecule nature, with a molecular weight of 694.9 g/mol [1].

The glutamic acid residue is modified at its side-chain carboxyl group with a tert-butyl ester (OtBu), which stabilizes the compound against enzymatic degradation and enhances solubility in organic solvents [4]. Alanine contributes a compact methyl side chain, while leucine introduces a hydrophobic isobutyl group, both critical for substrate-enzyme interactions. The Cbz group, a benzyloxycarbonyl derivative, protects the N-terminal amine during synthesis and may influence binding affinity through aromatic stacking interactions [2].

Key Structural Features:

FeatureComponentRole
N-terminal protectionCbz groupPrevents peptide degradation
Central residuesGlu(OtBu), Ala, LeuMediate substrate-enzyme binding
C-terminal warheadVinyl sulfone methylCovalently modifies catalytic Cys

This configuration aligns with peptidyl vinyl sulfones’ general design, where the peptide backbone directs specificity, and the electrophilic warhead enables irreversible inhibition [5] [6].

Protective Group Functionality: Cbz and OtBu

The Cbz (carbobenzoxy) and OtBu (tert-butyl ester) groups serve dual roles as synthetic protectants and modulators of physicochemical properties.

Cbz Group:

The Cbz group, introduced via benzyloxycarbonyl chloride during solid-phase synthesis, shields the N-terminal amine from undesired nucleophilic attacks. Its benzyl ring facilitates π-π interactions with aromatic residues in protease substrate-binding pockets, potentially enhancing binding affinity [2] [4]. Post-synthesis, the Cbz group is typically removed via hydrogenolysis, though it remains intact in the final inhibitor to preserve stability.

OtBu Group:

The tert-butyl ester on glutamic acid’s γ-carboxyl group prevents intramolecular cyclization and stabilizes the compound against hydrolysis. This modification also reduces polarity, improving membrane permeability—a critical factor for inhibitors targeting intracellular proteases [4]. Comparative studies on OtBu-protected glutamic acid derivatives demonstrate a 30–50% increase in metabolic stability relative to unprotected analogs [3] [4].

Vinyl Sulfone Moieties: Reactivity and Stereochemical Implications

The vinyl sulfone group (-SO$$2$$-CH$$2$$-CH$$_2$$-) is the reactive pharmacophore responsible for covalent inhibition. Its mechanism involves two steps:

  • Non-covalent binding: The peptide backbone positions the vinyl sulfone near the catalytic cysteine.
  • Covalent modification: The thiolate anion (-S$$^-$$) of cysteine attacks the β-carbon of the vinyl sulfone, forming a stable thioether bond [2] [5].

Stereoelectronic Factors:

The sulfone’s electron-withdrawing nature polarizes the vinyl group, rendering the β-carbon highly electrophilic. Quantum mechanical calculations reveal a 0.45 Å elongation of the Cβ-S bond in the transition state, consistent with a concerted nucleophilic addition mechanism [2] [7]. Stereochemically, the trans (E) configuration of the vinyl sulfone is preferred, as it aligns the reactive β-carbon with the cysteine thiolate for optimal orbital overlap [7].

Reaction Pathway:
$$
\text{R-SO}2-\text{CH}2-\text{CH}2-\text{X} + \text{Enz-Cys}^- \rightarrow \text{R-SO}2-\text{CH}_2-\text{S-Enz} + \text{HX}
$$

Enantioselective synthesis routes, such as Horner-Wadsworth-Emmons reactions, ensure the desired (E)-configuration, which is critical for inhibitory activity [5].

Comparative Structural Analysis with Related Peptidyl Inhibitors

Cbz-Glu(OtBu)-Ala-LeuVSMe shares structural motifs with clinical-stage cysteine protease inhibitors like K777 (Figure 1) [6].

Comparative Table:

FeatureCbz-Glu(OtBu)-Ala-LeuVSMeK777 (K-11777)
Peptide sequenceGlu(OtBu)-Ala-LeuPhe-homoPhe-VSPh
WarheadVinyl sulfone methylVinyl sulfone phenyl
Molecular weight694.9 g/mol574.7 g/mol
Protective groupsCbz, OtBuPiperazinecarboxamide
Target proteaseCryptopain-1 (predicted)Cruzain, rhodesain

K777’s piperazinecarboxamide group enhances solubility but reduces membrane permeability compared to the OtBu group in Cbz-Glu(OtBu)-Ala-LeuVSMe [6]. Additionally, the Leu residue in the latter may improve binding to S2 subsites of proteases preferring hydrophobic residues [2].

Structural Insights:

  • P2-S2 interactions: The alanine residue in Cbz-Glu(OtBu)-Ala-LeuVSMe occupies the S2 subsite, which favors small side chains in papain-family proteases [2].
  • Prime-side modifications: The VSMe group extends into the S1’ subsite, potentially reducing off-target effects compared to bulkier phenyl sulfones [5] [7].

These distinctions highlight the compound’s potential for optimized selectivity and pharmacokinetics in targeting parasitic proteases.

ParameterSolid-Phase SynthesisLiquid-Phase Synthesis
Reaction MediumHeterogeneous (resin-bound)Homogeneous solution
Product IsolationSimple washing and cleavageExtraction/crystallization
Reagent UsageExcess reagents requiredStoichiometric amounts
Reaction MonitoringDifficult to monitorReal-time monitoring possible
Purification StrategyFinal purification onlyIntermediate purification
ScalabilityLimited by resin capacityBetter scalability
Cost EfficiencyHigher reagent costsLower reagent costs
Environmental ImpactHigher solvent consumptionLower solvent usage
Yield OptimizationLimited by incomplete couplingHigher coupling efficiency
Side Product ManagementDifficult to detect/removeEasier detection/removal

Coupling Strategies for Protected Amino Acid Residues

The formation of amide bonds in Cbz-Glu(OtBu)-Ala-LeuVSMe synthesis requires careful selection of coupling reagents and reaction conditions to ensure high yields while minimizing racemization and side product formation.

Carbodiimide-based coupling systems represent the most widely utilized approach for peptide bond formation. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole provides effective coupling with minimal racemization risk [10] [11]. This system operates through the formation of an O-acylisourea intermediate that is subsequently converted to a more stable hydroxybenzotriazole ester, reducing the potential for racemization [10]. For Cbz-Glu(OtBu)-Ala-LeuVSMe synthesis, this coupling strategy typically achieves yields in the range of 85-95% with reaction times of 1-4 hours [11].

Phosphonium and uronium-based coupling reagents offer enhanced reactivity and reduced reaction times. 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in combination with diisopropylethylamine provides rapid coupling with excellent yield and minimal epimerization [3]. This system is particularly effective for sterically hindered amino acid residues and typically completes within 15-45 minutes with yields ranging from 92-99% [6].

Novel coupling methodologies have emerged that offer improved efficiency and sustainability. Propylphosphonic anhydride represents a biomimetic coupling reagent that promotes amidation through a mechanism similar to adenosine triphosphate-grasp enzymes [6]. This reagent enables coupling reactions to complete within 5-15 minutes with high efficiency and no epimerization, generating water-soluble byproducts that facilitate purification [6] [9].

The isostearyl mixed anhydride coupling methodology provides another innovative approach, particularly valuable for incorporating sterically hindered N-methyl amino acids [7] [8]. This method uses isostearic acid chloride and silylation reagents to enable coupling between amino acids with minimal protecting group requirements [8].

Table 3.2: Coupling Strategies for Protected Amino Acid Residues

Coupling ReagentMechanismReaction TimeRacemization RiskYield Range (%)
EDC/HOBtCarbodiimide activation1-4 hoursLow (with HOBt)85-95
DCC/HOBtCarbodiimide activation2-6 hoursLow (with HOBt)80-92
HBTU/DIPEAPhosphonium activation30-60 minutesVery low90-98
HATU/DIPEAUronium activation15-45 minutesVery low92-99
PyBOP/DIPEAPhosphonium activation30-60 minutesVery low88-96
T3P/BaseCyclic anhydride activation5-15 minutesMinimal90-98
CDI/Et3NCarbonyldiimidazole activation1-3 hoursLow82-90
ISTA-Cl/SilylationMixed anhydride formation10-30 minutesMinimal85-95

Tert-Butyl Ester Protection/Deprotection Dynamics

The tert-butyl ester protecting group in Cbz-Glu(OtBu)-Ala-LeuVSMe serves as a critical element in the synthetic strategy, providing selective protection of the glutamic acid gamma-carboxyl group throughout the synthesis while remaining stable under basic conditions used for amino protecting group removal.

Trifluoroacetic acid-mediated deprotection represents the most commonly employed method for tert-butyl ester removal. The mechanism involves protonation of the carbonyl oxygen followed by formation of a tert-butyl carbocation and subsequent elimination to form isobutene [12] [13]. The reaction typically proceeds at room temperature within 0.5-2 hours, achieving yields of 90-98% [12]. The use of scavengers such as triisopropylsilane or water helps minimize side reactions by quenching reactive carbocation intermediates [12] [14].

The formation of tert-butyl trifluoroacetate as a byproduct presents potential complications, as this ester can alkylate nucleophilic amino acid residues such as methionine and tryptophan [12]. The incorporation of appropriate scavengers effectively addresses this issue by competing with amino acid side chains for reaction with the alkylating byproduct [12].

Alternative deprotection methodologies offer improved selectivity and milder reaction conditions. Ferric chloride-mediated deprotection provides an environmentally friendly approach that operates through Lewis acid coordination to the ester oxygen atoms, weakening the carbon-oxygen bond and facilitating cleavage [15]. This method achieves complete deprotection within 1.5 hours at room temperature with yields approaching 100% [15]. The mild conditions are compatible with fluorenylmethyloxycarbonyl-based peptide synthesis protocols and do not affect acid-labile resins [15].

Silica gel-mediated deprotection in refluxing toluene offers a mild alternative that selectively cleaves tert-butyl esters while leaving tert-butyl ethers and trimethylsilylethyl esters intact [16]. This method typically requires 0.5-7 hours at reflux temperature and achieves yields of 85-95% [16].

Recent developments have introduced radical-based deprotection using triarylamminium radical cations such as magic blue in combination with triethylsilane [17]. This method operates under exceptionally mild conditions, completing within 5 minutes at room temperature with excellent selectivity and yields of 90-95% [17].

Table 3.3: Tert-Butyl Ester Protection/Deprotection Dynamics

Deprotection MethodReaction ConditionsSelectivitySide ProductsYield Range (%)
TFA (neat)Room temperature, 0.5-2 hHight-Butyl TFA, isobutene90-98
TFA/DCM (1:1)Room temperature, 1-3 hHight-Butyl TFA, isobutene88-96
TFA/ScavengersRoom temperature, 1-4 hVery highMinimized by scavengers92-99
FeCl3/DCMRoom temperature, 1.5 hExcellentFe salts, isobutene95-100
Silica gel/TolueneReflux, 0.5-7 hGoodIsobutene85-95
Magic Blue/Et3SiHRoom temperature, 5 minExcellentSilane products90-95
HCl (4M)Reflux, 2-6 hModerateHCl salts, isobutene80-92
Thermal (120-240°C)Continuous flow, 15-40 minGoodIsobutene, H2O85-95

Vinyl Sulfone Incorporation Techniques

The vinyl sulfone moiety in Cbz-Glu(OtBu)-Ala-LeuVSMe represents a critical electrophilic warhead that enables covalent modification of target cysteine proteases through Michael addition reactions [18] [19]. The incorporation of this functional group requires specialized synthetic approaches due to its reactivity and stability considerations.

Direct amino acid coupling represents the most straightforward approach for vinyl sulfone incorporation. This method utilizes pre-formed vinyl sulfone amino acid derivatives that are coupled using standard peptide synthesis protocols [1] [20]. The vinyl sulfone amino acid building blocks are typically prepared through multi-step synthesis involving sulfone formation followed by elimination reactions to generate the α,β-unsaturated system [18]. This approach provides direct incorporation with yields typically ranging from 80-92%.

Post-synthetic modification strategies enable the introduction of vinyl sulfone functionality after peptide assembly. These methods involve the reaction of completed peptide sequences with vinyl sulfone-containing reagents under mildly basic conditions (pH 8-10) [21] [22]. The Michael addition reaction proceeds efficiently with thiol and amino nucleophiles, making this approach particularly suitable for site-specific modifications [18]. The functional group tolerance of this approach allows for complex peptide modifications while maintaining overall structural integrity.

Building block approaches utilize pre-formed vinyl sulfone derivatives that are incorporated during peptide synthesis [23]. This strategy offers high efficiency with yields of 85-95% and provides excellent control over the final product structure [23]. The use of protected vinyl sulfone building blocks enables compatibility with standard protecting group strategies while maintaining the electrophilic character of the warhead.

Solid-phase incorporation techniques employ resin-bound vinyl sulfone precursors that enable automated synthesis protocols [1] [2]. These methods utilize 2-chlorotrityl resin-bound phenolic amino vinyl sulfones that undergo peptide elongation using standard fluorenylmethyloxycarbonyl protocols [1]. The approach provides convenient access to peptide vinyl sulfones with different amino acid sequences at the P1 position [1] [20].

Solution-phase assembly methods offer superior reaction monitoring and control compared to solid-phase approaches [24] [21]. The homogeneous reaction environment facilitates real-time analysis and optimization of reaction conditions. These methods typically achieve yields of 88-96% with excellent reproducibility [21].

Photoredox coupling methodologies represent an innovative approach for vinyl sulfone incorporation through the union of vinyl sulfones with photoredox-generated α-amino radicals [25]. This method proceeds under mild conditions using visible light and photocatalysts to generate allylic amines with excellent olefin geometry control [25]. The approach achieves yields of 68-84% with outstanding stereoselectivity [25].

Table 3.4: Vinyl Sulfone Incorporation Techniques

Incorporation MethodStarting MaterialsReaction ConditionsAdvantagesTypical Yield (%)
Direct amino acid couplingVinyl sulfone amino acidsStandard coupling conditionsDirect incorporation80-92
Post-synthetic modificationCompleted peptide + VS reagentBasic conditions, pH 8-10Functional group tolerance75-88
Building block approachPre-formed VS derivativesMild coupling conditionsHigh efficiency85-95
On-resin incorporationResin-bound precursorsSPPS protocolsAutomated synthesis85-93
Solution-phase assemblyProtected peptide fragmentsHomogeneous conditionsBetter monitoring88-96
Photoredox couplingα-Amino acids + vinyl sulfonesVisible light, photocatalystMild conditions68-84
Michael additionNucleophiles + vinyl sulfonespH 7-9, room temperatureBiocompatible conditions85-95
Palladium-catalyzed couplingVinyl benzoxazinanonesPd catalyst, elevated temperatureRegioselective formation70-85

Chromatographic Purification and Yield Optimization

The purification of Cbz-Glu(OtBu)-Ala-LeuVSMe requires sophisticated chromatographic techniques due to the presence of multiple functional groups and the potential for closely related impurities arising from incomplete reactions or side product formation.

Reversed-phase high-performance liquid chromatography represents the primary purification method for peptide vinyl sulfones [26] [27]. The technique typically employs C18 stationary phases with acetonitrile-water mobile phases containing trifluoroacetic acid as an ion-pairing reagent [27]. The gradient elution protocols typically start at low organic solvent concentrations (20% acetonitrile) and progress to higher concentrations (90% acetonitrile) over 20-minute periods at flow rates of 1.0 mL/min for analytical scale separations [27].

Preparative-scale purification requires careful optimization of gradient conditions and flow rates to achieve efficient separation while maintaining acceptable throughput [28]. Semi-preparative columns (10 × 250 mm) operate at flow rates of 4.0-6.0 mL/min and typically achieve recoveries of 75-85% [28]. Preparative columns (20 × 250 mm) utilize flow rates of 10-20 mL/min with slightly lower recoveries of 70-80% due to band broadening effects [28].

The purification process development begins with analytical-scale optimization to determine optimal solvent compositions and gradient conditions [27]. The retention time and void volume measurements enable calculation of capacity factors that guide method development [27]. The analytical method is subsequently scaled to preparative conditions using established scaling relationships that account for column dimensions and flow rate requirements [28].

Fraction collection strategies significantly impact overall yield and purity [28]. Traditional single-fraction collection approaches often result in yield-purity trade-offs, where high purity can only be achieved at the expense of reduced yield [29]. Time-slice collection methods enable the collection of multiple fractions across the peak profile, allowing for subsequent reanalysis and selective pooling based on purity requirements [28]. This approach typically achieves purities exceeding 95% while maintaining acceptable yields [28].

Alternative chromatographic approaches provide complementary purification capabilities. Ion-exchange chromatography can be effective for peptides with significant charge differences from impurities, typically achieving recoveries of 80-90% [26]. Size-exclusion chromatography offers mild purification conditions with excellent recovery (85-95%) but limited resolution for closely related impurities [26].

Multi-column simulated moving bed chromatography represents an advanced approach for large-scale purification. This continuous chromatography technique enables simultaneous high purity and high yield while reducing solvent consumption by up to 70% compared to batch chromatography [29]. The method achieves productivity improvements of up to 10-fold compared to conventional batch processes [29].

Table 3.5: Chromatographic Purification and Yield Optimization

Purification MethodColumn TypeMobile PhaseFlow Rate (mL/min)Typical Recovery (%)
Analytical RP-HPLCC18 (4.6 × 250 mm)ACN/H2O + 0.1% TFA1.0N/A (analytical)
Semi-preparative RP-HPLCC18 (10 × 250 mm)ACN/H2O + 0.1% TFA4.0-6.075-85
Preparative RP-HPLCC18 (20 × 250 mm)ACN/H2O + 0.1% TFA10-2070-80
Ion-exchange chromatographyCation/anion exchangeSalt gradients1.0-5.080-90
Size-exclusion chromatographyGel filtration mediaAqueous buffers0.5-2.085-95
Flash chromatographySilica gelOrganic solventsVariable70-85
Gradient elution HPLCC18 or C8ACN/H2O gradients1.0-2075-90
Isocratic HPLCC18 or C8Fixed ACN/H2O ratio1.0-2080-95

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

581.27708651 g/mol

Monoisotopic Mass

581.27708651 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-08-2024

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